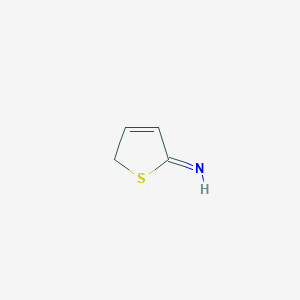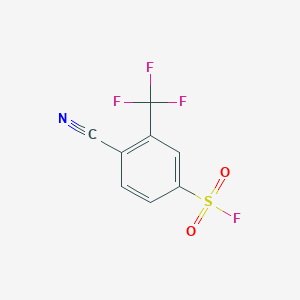
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride, also known by its chemical formula C7H4ClF3O2S, is a compound with interesting properties. It appears as a colorless to pale yellow solid and has a strong, pungent odor at room temperature . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
There are several synthetic routes to prepare this compound. One common method involves the reaction of 4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride with hydrogen fluoride (HF) or potassium fluoride (KF) in the presence of a Lewis acid catalyst. The reaction proceeds as follows:
4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride+HF or KF→4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride
The industrial production typically involves large-scale batch processes using optimized conditions to achieve high yields.
Chemical Reactions Analysis
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride can undergo various reactions, including:
Substitution Reactions: It can react with nucleophiles (such as amines or alcohols) to form corresponding sulfonamides or sulfonate esters.
Oxidation Reactions: Under certain conditions, it can be oxidized to form sulfonyl fluorides.
Reduction Reactions: Reduction of the cyano group can yield the corresponding amine derivative.
Common reagents include Lewis acids (e.g., AlCl3), nucleophiles, and reducing agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It serves as a building block for designing bioactive molecules, especially in drug discovery.
Materials Science: Researchers use it to modify surfaces, create functional materials, and develop new polymers.
Organic Synthesis: Its reactivity makes it valuable in constructing complex organic molecules.
Mechanism of Action
The exact mechanism by which 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride exerts its effects depends on its specific application. For example, in drug design, it may target specific enzymes or receptors, disrupting their function or modulating biological pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to other sulfonyl fluorides or related functional groups. Its trifluoromethyl and cyano substituents contribute to its unique reactivity and properties.
Properties
Molecular Formula |
C8H3F4NO2S |
|---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
4-cyano-3-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H3F4NO2S/c9-8(10,11)7-3-6(16(12,14)15)2-1-5(7)4-13/h1-3H |
InChI Key |
GOEFRXZDERFWLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


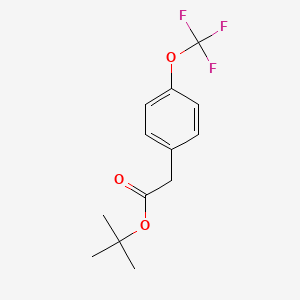
![4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
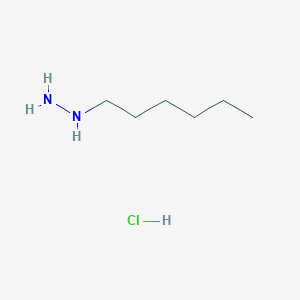
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)

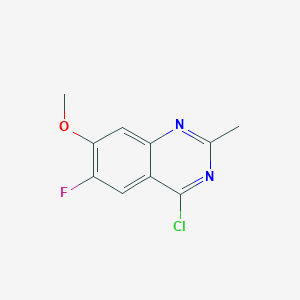
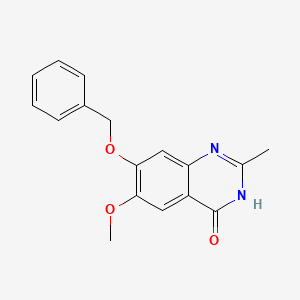
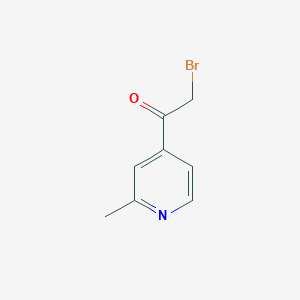
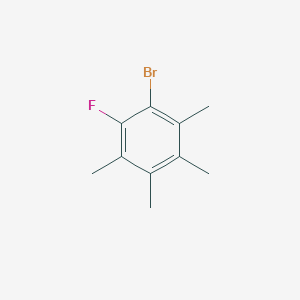

![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
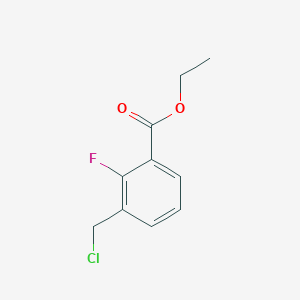
![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
